3-Amino-2,5,6-trifluorobenzoic acid

Description

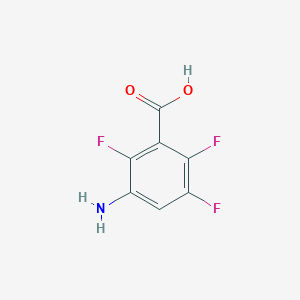

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,5,6-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-2-1-3(11)6(10)4(5(2)9)7(12)13/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEMCOVVTSYFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345575 | |

| Record name | 3-Amino-2,5,6-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133622-65-8 | |

| Record name | 3-Amino-2,5,6-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2,5,6-trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis pathways for 3-Amino-2,5,6-trifluorobenzoic acid

An In-depth Technical Guide to the Synthesis of 3-Amino-2,5,6-trifluorobenzoic Acid

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, an amine, and multiple fluorine atoms, makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialty dyestuffs.[1] The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring and the properties of the resulting derivatives.

This guide provides a comprehensive overview of the principal synthetic pathways to this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for methodological choices, and the practical considerations for each approach. The pathways discussed are grounded in established, authoritative chemical transformations common in the synthesis of fluorinated aromatics.

Strategic Analysis of Synthesis Pathways

The synthesis of this compound can be approached through two primary retrosynthetic disconnections. These strategies leverage well-understood and robust reactions in aromatic chemistry:

-

Nucleophilic Aromatic Substitution (SNAr): This approach involves the displacement of a fluoride ion from a suitable tetrafluorinated precursor by an amine source. This is often the most direct route for aminating highly electron-deficient aromatic rings.

-

Reduction of a Nitro Precursor: A classic and reliable method for installing an aniline moiety, this two-step sequence involves the initial nitration of a trifluorobenzoic acid intermediate followed by the chemical reduction of the nitro group to the target amine.

This guide will now explore each of these pathways in detail, providing mechanistic insights, step-by-step protocols derived from analogous transformations, and a comparative analysis to aid in route selection.

Pathway 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is particularly effective for highly halogenated aromatic systems that are activated by electron-withdrawing groups.[2][3] In the case of a tetrafluorobenzoic acid, the fluorine atoms themselves and the carboxylic acid group render the aromatic ring sufficiently electrophilic to be attacked by nucleophiles.[4]

The key to this pathway is the reaction of 2,3,5,6-tetrafluorobenzoic acid with an ammonia source. The nucleophilic attack occurs preferentially at the C3 position (meta to the carboxyl group), leading to the desired product.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism.[5]

-

Addition: The nucleophile (e.g., NH₃) attacks the carbon atom bearing a fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the ring and stabilized by the electron-withdrawing substituents.

-

Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.

The fluorine atom is an excellent leaving group in this context due to the high electronegativity that polarizes the C-F bond, making the carbon susceptible to nucleophilic attack.[4]

Visualizing the SNAr Pathway

Caption: SNAr synthesis of the target compound from a tetrafluorinated precursor.

Experimental Protocol (Analogous Procedure)

This protocol is adapted from the established synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid, a structurally similar transformation.[6] Researchers should optimize conditions for the specific target molecule.

-

Reactor Setup: A high-pressure reaction vessel (bomb reactor) is charged with 2,3,5,6-tetrafluorobenzoic acid (1.0 eq).

-

Solvent Addition: A suitable solvent such as nitromethane or aqueous ammonia is added to the vessel.[6]

-

Ammonia Saturation: The solution is saturated with anhydrous ammonia gas at room temperature with stirring.

-

Reaction: The vessel is sealed and heated to approximately 100-120 °C for 20-24 hours. The internal pressure will increase during the reaction.

-

Workup:

-

After cooling to room temperature, the vessel is carefully vented.

-

The resulting solution is evaporated to dryness under reduced pressure.

-

The crude residue is acidified with aqueous HCl to a pH of 1-2 to precipitate the product.

-

-

Purification: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., chloroform-hexane or an ethanol/water mixture) to yield pure this compound.[6]

Pathway 2: Synthesis via Reduction of a Nitro Precursor

This classic two-stage pathway provides a robust alternative to the SNAr route. It relies on the well-established chemistry of electrophilic nitration followed by nitro group reduction.

Step A: Nitration of 2,4,5-Trifluorobenzoic Acid

The primary challenge in this step is achieving the correct regioselectivity. The starting material, 2,4,5-trifluorobenzoic acid, is subjected to nitrating conditions. The carboxylic acid group is a deactivating meta-director, while the fluorine atoms are deactivating but ortho, para-directors. The directing effects must be carefully considered. Based on similar nitrations of fluorinated benzoic acids, the nitro group is expected to add at the C6 position, ortho to a fluorine and meta to the carboxyl group, to yield 2,4,5-trifluoro-6-nitrobenzoic acid.[7][8] Subsequent steps would be required to achieve the target 3-amino-2,5,6-trifluoro substitution pattern, making a direct nitration to a 3-nitro-2,5,6-trifluoro precursor challenging.

A more plausible route begins with the nitration of 2,4,5-trifluorobenzoic acid to give 3-nitro-2,4,5-trifluorobenzoic acid, which can then be reduced.

Experimental Protocol: Nitration

This protocol is based on general procedures for the nitration of aromatic carboxylic acids.[9]

-

Acid Mixture: A nitrating mixture is prepared by cautiously adding concentrated nitric acid (e.g., 98%) to concentrated sulfuric acid at 0-5 °C.

-

Substrate Addition: 2,4,5-Trifluorobenzoic acid (1.0 eq) is added portion-wise to the stirred nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 80-90 °C) for several hours to drive the reaction to completion.[7]

-

Workup: The cooled reaction mixture is poured carefully onto crushed ice, leading to the precipitation of the crude nitro product.

-

Purification: The precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and dried. Recrystallization from a suitable solvent like methanol/water can be used for further purification.[7]

Step B: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis.[10] Several methods are available, with catalytic hydrogenation being one of the cleanest and most efficient.

Mechanistic Rationale (Catalytic Hydrogenation)

The reduction of a nitro group over a metal catalyst (like Palladium on carbon, Pd/C) is a complex heterogeneous catalytic process. In simplified terms, it involves the sequential reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine, with all intermediates remaining adsorbed on the catalyst surface.[10]

Visualizing the Nitration and Reduction Pathway

Caption: Two-step synthesis via nitration followed by nitro group reduction.

Experimental Protocol: Reduction

-

Reactor Setup: A flask or hydrogenation vessel is charged with the 3-nitro-2,5,6-trifluorobenzoic acid (1.0 eq), a solvent (e.g., methanol or ethanol), and a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: The atmosphere in the vessel is replaced with hydrogen gas (H₂), either by using a balloon or a pressurized hydrogenation apparatus.

-

Reaction: The mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the uptake of hydrogen ceases (typically monitored by pressure drop or TLC analysis).

-

Workup:

-

The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

-

Purification: The resulting this compound can be purified by recrystallization.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on several factors including the availability of starting materials, scalability, cost, and safety considerations.

| Feature | Pathway 1: SNAr | Pathway 2: Nitration/Reduction |

| Starting Material | 2,3,5,6-Tetrafluorobenzoic Acid | 2,5,6-Trifluorobenzoic Acid (or similar) |

| Number of Steps | 1 | 2 |

| Key Reagents | Ammonia (NH₃) | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄), Reducing Agent (e.g., H₂/Pd/C) |

| Advantages | - More atom-economical- Potentially higher overall yield- Direct and convergent | - Utilizes common and well-understood reactions- Avoids high-pressure amination |

| Disadvantages | - Requires high-pressure equipment (bomb reactor)- Starting material may be less accessible- Potential for side reactions at other fluorine positions | - Two separate steps reduce overall yield- Handling of potent nitrating agents- Potential regioselectivity issues during nitration |

| Safety Concerns | High-pressure reactions, handling of anhydrous ammonia | Strong acids and nitrating agents, handling of flammable H₂ gas for hydrogenation |

Conclusion

Both the Nucleophilic Aromatic Substitution (SNAr) and the Nitro Group Reduction pathways offer viable and robust strategies for the synthesis of this compound.

-

The SNAr route is elegant and direct, making it highly attractive for its efficiency, provided the tetrafluorinated starting material is readily available and the necessary high-pressure equipment is accessible.

-

The Nitration/Reduction pathway is a more traditional, stepwise approach that relies on fundamental organic transformations. While longer, it may be more practical if the required trifluorinated precursor is more accessible or if high-pressure reactions are to be avoided.

The optimal choice will ultimately be determined by the specific capabilities and constraints of the research or manufacturing environment. Both routes are grounded in sound chemical principles and provide a clear roadmap for obtaining this valuable fluorinated building block.

References

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. arkat usa. Available at: [Link].

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

- EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus. Google Patents.

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link].

-

Synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid. PrepChem.com. Available at: [Link].

-

Fluorinated benzoic acid derivatives. ACS Publications. Available at: [Link].

-

Nucleophilic Aromatic Substitution. YouTube. Available at: [Link].

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link].

- US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid. Google Patents.

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link].

-

18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available at: [Link].

-

REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. Available at: [Link].

-

3-Nitrobenzoic acid. Wikipedia. Available at: [Link].

Sources

- 1. This compound | 133622-65-8 | FA67405 [biosynth.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. air.unimi.it [air.unimi.it]

physicochemical properties of 3-Amino-2,5,6-trifluorobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2,5,6-trifluorobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Molecule of Interest

This compound (CAS No. 133622-65-8) is a substituted aromatic carboxylic acid featuring a trifluorinated benzene ring.[1] The presence of both an amino group (a weak base) and a carboxylic acid group (an acid) makes it amphoteric, while the dense fluorination significantly influences its electronic properties, reactivity, pKa, and lipophilicity. These characteristics make it a valuable building block in medicinal chemistry and materials science, where precise tuning of molecular properties is paramount. For instance, fluorinated analogues are often explored in drug development to enhance metabolic stability, binding affinity, and membrane permeability.[2]

This guide provides a comprehensive overview of the core , details the experimental methodologies for their determination, and offers insights into the rationale behind these analytical choices.

Molecular Identity and Core Physical Properties

Accurate identification is the cornerstone of all subsequent experimental work. The fundamental properties of this compound are summarized below.

Structural and Chemical Identifiers

The unique arrangement of functional groups on the benzene ring dictates the molecule's behavior. The structure features a carboxylic acid at position 1, an amino group at position 3, and fluorine atoms at positions 2, 5, and 6.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 133622-65-8 | [1][3] |

| Molecular Formula | C₇H₄F₃NO₂ | [1][3][4] |

| Molecular Weight | 191.11 g/mol | [1][3][4] |

| Physical Form | Solid, Powder, Beige | [5] |

| Melting Point | 175-180 °C | [1][3][4] |

| Boiling Point | 320.7 ± 42.0 °C (Predicted) | [4][5] |

| InChI Key | FXEMCOVVTSYFRJ-UHFFFAOYSA-N | |

Experimental Protocol: Melting Point Determination

The melting point provides a quick, reliable assessment of purity. For a crystalline solid, a sharp melting range (e.g., < 1 °C) indicates high purity, whereas a broad range suggests the presence of impurities.

-

Methodology: Capillary Melting Point Determination.

-

Sample Preparation: Finely grind a small amount of the crystalline solid. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 15 °C below the expected melting point (175 °C).

-

Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion).

-

-

Expert Rationale: A slow heating rate near the melting point is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating block. This prevents overshooting the true melting temperature and ensures an accurate, narrow range for a pure compound.

Solution Properties: pKa, Solubility, and Lipophilicity

The behavior of a compound in solution is fundamental to its application in drug development, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Predicted Solution Properties

| Property | Value | Method | Source(s) |

|---|---|---|---|

| pKa | 1.14 ± 0.10 | Predicted | [5] |

| XlogP | 1.1 | Predicted | [6] |

| Density | 1.635 ± 0.06 g/cm³ | Predicted |[4][5] |

-

Scientific Insight: The predicted pKa of 1.14 is remarkably low for a benzoic acid derivative. This is a direct consequence of the powerful electron-withdrawing inductive effect of the three fluorine atoms on the aromatic ring. They stabilize the carboxylate anion formed upon deprotonation, thus increasing the acidity of the carboxylic acid proton.

Experimental Protocol: Potentiometric pKa Determination

This protocol determines the acid dissociation constant (pKa) by titrating the compound with a strong base.

-

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a water/methanol co-solvent system if aqueous solubility is low).

-

Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of base added. The pKa is the pH value at the half-equivalence point (where half of the acid has been neutralized).

-

-

Self-Validation: The experiment should be repeated at least three times to ensure reproducibility. The resulting titration curve should exhibit a clear, single inflection point corresponding to the deprotonation of the highly acidic carboxylic acid group.

Experimental Protocol: LogP Determination (Shake-Flask Method)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of lipophilicity.

-

Methodology:

-

Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by mixing them vigorously and allowing the layers to separate.

-

Partitioning: Dissolve a known concentration of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Quantification: Separate the two layers by centrifugation. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate LogP using the formula: LogP = log ( [Concentration in Octanol] / [Concentration in Water] ).

-

-

Expert Rationale: Using pre-saturated solvents is crucial to prevent volume changes during the experiment that would alter the concentration and lead to an inaccurate LogP value. HPLC is chosen for quantification due to its high precision and ability to separate the analyte from potential impurities.

Spectroscopic Characterization

Caption: Logical workflow for the comprehensive physicochemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

-

Expected ¹H NMR Features (in DMSO-d₆):

-

-COOH Proton: A broad singlet far downfield (>10 ppm) due to the acidic nature.

-

-NH₂ Protons: A broad singlet, typically between 5-7 ppm. The protons are exchangeable with D₂O.

-

Aromatic Proton: A single proton on the ring, likely appearing as a multiplet due to coupling with the adjacent fluorine atoms.

-

-

Expected ¹⁹F NMR Features:

-

Three distinct signals, each showing coupling to the other fluorine nuclei and potentially to the nearby aromatic proton.

-

-

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Integrate the signals, determine chemical shifts (referenced to TMS), and analyze coupling patterns to confirm the structure.

-

-

Expert Rationale: DMSO-d₆ is an excellent solvent choice as it solubilizes polar compounds and slows the exchange of acidic protons (from -COOH and -NH₂), allowing them to be observed more easily than in solvents like D₂O.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Expected Key Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

N-H Stretch (Amine): Two sharp-to-medium peaks around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically 1000-1400 cm⁻¹.

-

-

Experimental Protocol (KBr Pellet):

-

Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr). Grind the mixture to a very fine powder.

-

Pressing: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the pellet in the spectrometer and acquire the spectrum.

-

-

Expert Rationale: The KBr pellet method is ideal for solid samples as it avoids interference from solvent peaks, providing a clear spectrum of the compound itself. The KBr must be perfectly dry, as water has a strong O-H absorption that can obscure important features.

Mass Spectrometry (MS)

MS provides the exact molecular weight and information about fragmentation patterns.

-

Expected Result: The primary result would be the molecular ion peak. Using high-resolution mass spectrometry (HRMS), the exact mass can be determined, confirming the molecular formula.

-

[M+H]⁺ (Positive Ion Mode): Expected m/z ≈ 192.0267

-

[M-H]⁻ (Negative Ion Mode): Expected m/z ≈ 190.0121

-

-

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Ionization: Apply a high voltage to the solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions.

-

Detection: Analyze the ions in the mass analyzer to generate a mass-to-charge (m/z) spectrum.

-

-

Expert Rationale: ESI is a "soft" ionization technique, meaning it imparts little excess energy to the molecule. This is ideal for confirming the molecular weight as it maximizes the abundance of the molecular ion ([M+H]⁺ or [M-H]⁻) and minimizes fragmentation.

Safety and Handling

Proper handling is essential when working with any chemical. This compound is classified as an irritant.

Table 3: GHS Hazard Information

| Code | Hazard Statement | Class | Source(s) |

|---|---|---|---|

| H315 | Causes skin irritation | Skin Irritation, Cat. 2 | [5][7] |

| H319 | Causes serious eye irritation | Eye Irritation, Cat. 2A | [5][7] |

| H335 | May cause respiratory irritation | STOT SE, Cat. 3 |[5][7] |

-

Precautions for Safe Handling:

-

First Aid Measures:

-

If on Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[7][9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

-

Storage:

Conclusion

This compound is a compound whose physicochemical profile is dominated by its functional groups and heavy fluorination. Its high melting point is typical of a rigid crystalline solid, while its predicted low pKa demonstrates the powerful inductive effects of its substituents. While a full experimental dataset requires laboratory analysis, the protocols and expected outcomes described herein provide a robust framework for researchers. A thorough understanding of these properties is the critical first step toward successfully employing this versatile molecule in advanced chemical synthesis and drug discovery programs.

References

- This compound - Safety Data Sheet - ChemicalBook. (2023-12-07). Chemical Book. [URL: https://www.chemicalbook.com/sds/cas/133622-65-8.htm]

- This compound | 133622-65-8 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/al/APO455837727]

- This compound - Matrix Scientific. Matrix Scientific. [URL: https://www.matrixscientific.com/3-amino-2-5-6-trifluorobenzoic-acid-047022.html]

- This compound | 133622-65-8 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications. (Date not available). [Source URL not fully provided, general concept cited]

- SAFETY DATA SHEET - Fisher Scientific. (2009-09-26). Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC388900050]

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/f0125]

- This compound | 133622-65-8 | FA67405 - Biosynth. Biosynth. [URL: https://www.biosynth.com/p/FA67405/3-amino-2-5-6-trifluorobenzoic-acid]

- 3-Amino-2-fluorobenzoic acid | C7H6FNO2 | CID 23094343 - PubChem. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23094343]

- 2 - SAFETY DATA SHEET. (2010-05-17).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-10-24). Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds?productName=ALFAAL20154]

- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0043]

- This compound (C7H4F3NO2) - PubChemLite. PubChemLite. [URL: https://pubchemlite.cheminfo.org/sandbox/20240103120101_561389/card/605648]

- 3-Amino-4-fluorobenzoic acid(2365-85-7) 1H NMR spectrum - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/2365-85-7_1hnmr.htm]

- This compound | 133622-65-8 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/apo455837727]

- This compound - XIAMEN EQUATION CHEMICAL CO.,LTD. XIAMEN EQUATION CHEMICAL CO.,LTD. [URL: https://www.equation-chem.com/product/3-amino-256-trifluorobenzoic-acid-cas-133622-65-8]

- Synthesis routes of 2-Amino-3-fluorobenzoic acid - Benchchem. Benchchem. [URL: https://www.benchchem.com/prosyn/B1269078]

- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2005-08-08). Journal of Molecular Structure. [URL: https://www.researchgate.

- This compound | 133622-65-8 - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2367114.htm]

- This compound - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB2367114_EN.htm]

- General information on CAS Registry Numbers. CAS. [URL: https://www.cas.

- 5-Norbornene-2,3-dicarboxylic Anhydride | 826-62-0 | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/APAC/en/p/N0331]

- 7.3 Amino Acid Analysis. (Date not available).

- CAS 826-62-0 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/826620]

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (Date not available). [Source not specified, general spectroscopy lecture notes]

- Rapid and simultaneous determination of twenty amino acids in complex biological and food samples... - PubMed. (2012-09-01). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22939222/]

- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. (Date not available). International Journal of Quantum Chemistry. [URL: https://www.researchgate.

- 826-62-0 | C9H8O3 | CID 13223 - PubChem. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13223]

- 2,4,5-Trifluorobenzoic acid(446-17-3) 13C NMR spectrum - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/446-17-3_13cnmr.htm]

- 5-Norbornene-2,3-dicarboxylic Anhydride | 826-62-0 - TCI Chemicals. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/N0331]

- 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/302932]

- 3-Aminobenzoic acid, 50 g, CAS No. 99-05-8 | A to Z | Chemicals | Carl ROTH - International. Carl ROTH. [URL: https://www.carlroth.com/com/en/a-to-z/3-aminobenzoic-acid/p/1e70.1]

Sources

- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 2. innospk.com [innospk.com]

- 3. This compound | 133622-65-8 | FA67405 [biosynth.com]

- 4. This compound | 133622-65-8 [amp.chemicalbook.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. PubChemLite - this compound (C7H4F3NO2) [pubchemlite.lcsb.uni.lu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Amino-2,5,6-trifluorobenzoic acid: Properties, Synthesis, and Applications in Scientific Research

This guide provides a comprehensive technical overview of 3-Amino-2,5,6-trifluorobenzoic acid, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and analytical chemistry. We will delve into its fundamental properties, discuss plausible synthetic routes based on established organic chemistry principles, and explore its current and potential applications, particularly in the realm of drug discovery and advanced analytical techniques. This document is intended for professionals in the scientific community, offering field-proven insights and explaining the causality behind experimental choices.

Part 1: Core Identifiers and Physicochemical Properties

This compound is a unique chemical entity characterized by a benzoic acid core, an amine functional group, and three fluorine substituents on the aromatic ring. These features impart specific reactivity and physical characteristics that are valuable in various scientific applications.

A summary of its key identifiers and properties is provided in the table below for quick reference.

| Identifier/Property | Value | Source(s) |

| CAS Number | 133622-65-8 | [1] |

| Molecular Formula | C₇H₄F₃NO₂ | [1] |

| Molecular Weight | 191.11 g/mol | [1] |

| IUPAC Name | This compound | |

| MDL Number | MFCD00075469 | |

| Melting Point | 175-180 °C | |

| Physical Form | Solid, typically a powder | |

| InChI Key | FXEMCOVVTSYFRJ-UHFFFAOYSA-N | |

| SMILES | C1=C(C(=C(C(=C1F)F)C(=O)O)F)N | [1] |

Part 2: The Strategic Importance of Fluorination in Drug Discovery

The presence of fluorine atoms in a drug candidate's structure can significantly enhance its pharmacological profile. The principles behind this are rooted in the unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond.

Incorporating fluorine, as seen in this compound, can lead to:

-

Improved Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[2][3]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, potentially increasing the drug's potency.

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity (logP), acidity (pKa), and conformation, all of which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[3]

The this compound scaffold provides a versatile platform for medicinal chemists. The amino group can be readily functionalized to introduce various side chains, while the carboxylic acid group allows for the formation of amides, esters, and other derivatives. This dual functionality, combined with the benefits of fluorination, makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[4]

Part 3: Synthesis of Fluorinated Aminobenzoic Acids: A Generalized Approach

Caption: Generalized synthetic workflow for fluorinated aminobenzoic acids.

Step-by-Step Methodological Considerations:

-

Nitration of a Polyfluorinated Aromatic Precursor:

-

Rationale: The introduction of a nitro group is a common strategy as it can be readily reduced to an amine. The choice of starting material and nitrating conditions is critical to control the regioselectivity of the reaction.

-

Generalized Protocol: A polyfluorinated benzene derivative would be treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature must be carefully controlled to prevent over-nitration and side reactions.

-

-

Introduction of the Carboxylic Acid Group:

-

Rationale: This step can often be achieved through methods like organometallic chemistry. For instance, a halogenated intermediate could be converted to a Grignard or organolithium reagent, followed by quenching with carbon dioxide.

-

Generalized Protocol: The nitro-polyfluorinated intermediate would be subjected to conditions that allow for the introduction of a carboxylic acid moiety. The specific method would depend on the other functional groups present.

-

-

Reduction of the Nitro Group:

-

Rationale: The final step is the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Generalized Protocol: The nitro-trifluorobenzoic acid intermediate would be dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C). The reaction progress would be monitored until the starting material is fully consumed.

-

Self-Validation and Trustworthiness: Each step in this proposed synthesis would require rigorous purification and characterization of the intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy would be essential to confirm the structure and purity at each stage, ensuring the integrity of the final product.

Part 4: Applications in Advanced Analytical Techniques

Beyond its role in synthesis, this compound has been noted for its application as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1]

The Role of a MALDI Matrix

In MALDI-MS, a matrix is a small organic molecule that co-crystallizes with the analyte (e.g., peptides, proteins, polymers). The matrix absorbs the energy from the laser, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. The choice of matrix is crucial for obtaining high-quality mass spectra.

Aromatic acids are often effective MALDI matrices. The properties of this compound—its ability to absorb UV light and its acidic nature—make it a candidate for this application.

Caption: Experimental workflow for using a matrix in MALDI-MS.

Generalized Protocol for Use as a MALDI Matrix:

-

Preparation of the Matrix Solution: Prepare a saturated solution of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water with a small amount of trifluoroacetic acid).

-

Preparation of the Analyte Solution: Dissolve the analyte (e.g., a peptide) in a compatible solvent to a final concentration in the low micromolar to picomolar range.

-

Sample Spotting: Mix the analyte and matrix solutions, typically in a 1:1 to 1:10 volume ratio. Pipette a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.

-

Crystallization: Allow the solvent to air-dry completely, which results in the formation of a solid deposit of analyte molecules embedded within the matrix crystals.

-

Mass Spectrometric Analysis: Introduce the target plate into the MALDI mass spectrometer for analysis.

Causality in Matrix Selection: The effectiveness of a matrix depends on its ability to absorb the laser wavelength, transfer energy to the analyte, and facilitate ionization. The fluorinated nature of this particular benzoic acid derivative may influence its crystallization properties and its interaction with certain classes of analytes, potentially offering advantages in specific applications.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: It is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Wash hands thoroughly after handling.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

- Exploring 3-Amino-2-Fluorobenzoic Acid: Properties and Applic

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]

- Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. (URL not provided)

- 3-Amino-2-fluorobenzoic Acid: Your Essential Chemical Synthesis Building Block. (URL not provided)

Sources

Spectroscopic Characterization of 3-Amino-2,5,6-trifluorobenzoic Acid: A Technical Guide

This guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-2,5,6-trifluorobenzoic acid (C7H4F3NO2, MW: 191.11 g/mol ). As a key building block in pharmaceutical and materials science research, unequivocal structural confirmation is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the scientific rationale behind these predictions, and provides standardized protocols for data acquisition.

Introduction: The Analytical Imperative

This compound is a polysubstituted aromatic compound whose chemical properties and reactivity are dictated by the interplay of its amino, carboxylic acid, and trifluoro-substituted phenyl ring functionalities. Accurate characterization of this molecule is essential for ensuring purity, confirming identity in synthetic workflows, and understanding its behavior in various applications. Spectroscopic techniques provide a powerful, non-destructive suite of tools for this purpose. This guide is intended for researchers and drug development professionals who require a deep understanding of the molecule's spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular framework.

Predicted NMR Data

The predictions below are based on established principles of NMR spectroscopy, including the effects of electron-donating (amino) and electron-withdrawing (carboxyl, fluorine) groups on chemical shifts, as well as spin-spin coupling interactions.[1][2][3]

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Notes |

| ¹H | 4.0 - 6.0 | Broad singlet | -NH₂ | Chemical shift and broadness are highly dependent on solvent and concentration. |

| 6.5 - 7.5 | Triplet of doublets (td) | Ar-H | The lone aromatic proton will be split by adjacent fluorine atoms. | |

| 10.0 - 13.0 | Broad singlet | -COOH | Chemical shift is dependent on solvent and concentration; may exchange with D₂O. | |

| ¹³C | ~165-175 | Singlet or broad | C=O | |

| ~140-155 (d) | Doublet (¹JCF) | C-F | Large one-bond coupling to fluorine. | |

| ~140-155 (d) | Doublet (¹JCF) | C-F | Large one-bond coupling to fluorine. | |

| ~140-155 (d) | Doublet (¹JCF) | C-F | Large one-bond coupling to fluorine. | |

| ~130-140 | Singlet or broad | C-NH₂ | Quaternary carbon. | |

| ~115-125 | Singlet or broad | C-COOH | Quaternary carbon. | |

| ~100-115 | Doublet of doublets (dd) | C-H | Coupled to adjacent fluorine atoms. | |

| ¹⁹F | -110 to -140 | Multiplet | F | |

| -140 to -160 | Multiplet | F | ||

| -160 to -180 | Multiplet | F | The exact chemical shifts and coupling patterns require computational prediction or experimental data.[4][5][6][7][8] |

Causality Behind Predictions

-

¹H NMR: The aromatic proton (H-4) is expected to appear as a complex multiplet due to coupling with the fluorine atoms at positions 2 and 5 (ortho and meta coupling, respectively). The amine (-NH₂) and carboxylic acid (-COOH) protons are exchangeable and will likely appear as broad singlets, the positions of which are highly sensitive to solvent, concentration, and temperature.

-

¹³C NMR: The aromatic carbons will resonate in the typical 110-150 ppm region.[9] Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF). The symmetry of the molecule is low, so six distinct aromatic carbon signals are expected. The substituent effects of the amino and carboxyl groups influence the chemical shifts of the ring carbons.[10]

-

¹⁹F NMR: As a 100% abundant, spin ½ nucleus, ¹⁹F NMR is highly informative. Three distinct signals are expected for the three fluorine atoms. These signals will show complex splitting patterns due to mutual coupling (F-F coupling) and coupling to the aromatic proton (H-F coupling). The chemical shifts are sensitive to the electronic environment created by the other substituents.[4][6]

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a small organic molecule like this compound.[11][12][13][14][15]

-

Sample Preparation:

-

Weigh 5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[11][12]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for compounds with both amino and carboxylic acid groups due to its ability to solubilize polar compounds and slow down proton exchange.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[13]

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. A standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

-

Acquire the ¹³C{¹H} (proton-decoupled) NMR spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

-

Acquire the ¹⁹F NMR spectrum. This is a relatively sensitive nucleus, and a good spectrum can be obtained quickly.

-

Caption: ATR-FTIR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrometry Data

The expected data under Electron Ionization (EI) or Electrospray Ionization (ESI) is presented below. EI is a "hard" ionization technique that causes extensive fragmentation, while ESI is a "soft" technique that typically yields the protonated molecule. [16] Table 3: Predicted Mass Spectral Peaks

| m/z | Ion | Notes |

| 191 | [M]⁺˙ | Molecular ion (EI). |

| 192 | [M+H]⁺ | Protonated molecule (ESI, positive ion mode). |

| 190 | [M-H]⁻ | Deprotonated molecule (ESI, negative ion mode). |

| 174 | [M-OH]⁺ | Loss of hydroxyl radical (EI). |

| 146 | [M-COOH]⁺ | Loss of carboxyl group (EI). [17][18] |

| 147 | [M-CO₂]⁺˙ | Decarboxylation (EI). [19] |

| 127 | [C₅HF₃N]⁺ | Further fragmentation. |

Causality Behind Predictions

-

Molecular Ion: The molecular ion peak at m/z 191 (in EI) or the protonated/deprotonated molecule at m/z 192/190 (in ESI) confirms the molecular weight of the compound.

-

Fragmentation: In EI-MS, the most common fragmentation pathway for benzoic acids is the loss of the hydroxyl radical (-OH, 17 amu) or the entire carboxyl group (-COOH, 45 amu). [17][18][20][21]Decarboxylation (loss of CO₂, 44 amu) is also a characteristic fragmentation pathway for benzoic acids. [19]The resulting fragments provide further structural confirmation.

Experimental Protocol: Mass Spectrometry Data Acquisition

This protocol describes a general method for direct infusion ESI-MS. [22][23]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1-10 µM) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

-

-

Data Acquisition:

-

Load the sample solution into a syringe and place it in a syringe pump.

-

Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable spray and optimal ionization.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Caption: Direct Infusion ESI-MS Workflow

Integrated Spectroscopic Analysis

No single spectroscopic technique provides a complete structural picture. The true analytical power lies in the integration of data from NMR, IR, and MS.

-

MS confirms the molecular weight (191.11 g/mol ).

-

IR confirms the presence of the key functional groups: amine (N-H), carboxylic acid (O-H and C=O), and carbon-fluorine (C-F) bonds.

-

NMR provides the detailed connectivity of the molecule. ¹H and ¹⁹F NMR confirm the substitution pattern on the aromatic ring through their coupling patterns, while ¹³C NMR confirms the carbon skeleton and the presence of six unique aromatic carbons.

Together, these techniques provide a self-validating system for the unequivocal identification and structural confirmation of this compound.

References

-

Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3871–3879. [Link]

-

Semantic Scholar. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Saunders, C. M., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Royal Society of Chemistry. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]

-

Rocky Mountain Labs. (2023). What sample is needed for FTIR? [Link]

-

PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

University of Washington. (n.d.). Sample Introduction. Department of Chemistry Mass Spectrometry Core Laboratory. [Link]

-

National Institutes of Health. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? PMC. [Link]

-

Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c)... [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

ACS Publications. (2011). Infrared Multiphoton Dissociation Spectroscopy Study of Protonated p-Aminobenzoic Acid: Does Electrospray Ionization Afford the Amino- or Carboxy-Protonated Ion? The Journal of Physical Chemistry A. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

University of Iowa. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility. [Link]

-

National Institutes of Health. (2017). MS-Based Analytical Techniques: Advances in Spray-Based Methods and EI-LC-MS Applications. PMC. [Link]

-

ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. [Link]

-

The Royal Society of Chemistry. (2014). IR spectrum of the prepared para-aminobenzoic acid (PABA). [Link]

-

Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between t... [Link]

-

ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. [Link]

-

Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

ResearchGate. (2017). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

MDPI. (n.d.). Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons. [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

MassBank. (2017). Benzoic acids and derivatives. [Link]

Sources

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. cif.iastate.edu [cif.iastate.edu]

- 13. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 15. organomation.com [organomation.com]

- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 17. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. geo.fu-berlin.de [geo.fu-berlin.de]

- 19. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. massbank.eu [massbank.eu]

- 22. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 23. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

solubility profile of 3-Amino-2,5,6-trifluorobenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-2,5,6-trifluorobenzoic Acid in Organic Solvents

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of this compound. Given the absence of extensive public data on this specific compound, this document serves as a practical guide to systematically generate and interpret this critical physicochemical data.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For drug development professionals, an early and thorough understanding of a compound's solubility in various organic solvents is paramount. It dictates the feasibility of key processes such as:

-

Reaction Chemistry and Purification: Selecting appropriate solvents for synthesis and crystallization.

-

Formulation Development: Designing stable and bioavailable dosage forms.[2]

-

Analytical Method Development: Preparing stock solutions and standards for various assays.

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a carboxylic acid, and multiple fluorine atoms, suggests a complex solubility behavior that warrants detailed investigation. The presence of both acidic and basic functional groups makes it an amphoteric molecule, with solubility likely being highly dependent on the nature of the solvent.[3]

Physicochemical Characterization of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.

Known Properties

The following table summarizes the available physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 133622-65-8 | [4] |

| Molecular Formula | C₇H₄F₃NO₂ | |

| Molecular Weight | 191.11 g/mol | [5] |

| Melting Point | 175-180 °C | |

| Physical Form | Solid Powder | [4] |

Structural Considerations and Their Implications

The unique substitution pattern of this compound is key to its behavior:

-

Amphoterism: The presence of a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH₂) means the compound can act as either an acid or a base. Its solubility in protic solvents will be significantly influenced by the solvent's ability to engage in acid-base interactions.

-

Impact of Fluorine Substitution: Fluorine is the most electronegative element, and its presence has several effects. The strong electron-withdrawing nature of the three fluorine atoms is expected to increase the acidity of the carboxylic acid group (lower pKa) compared to unsubstituted benzoic acid. This can enhance solubility in basic organic solvents. However, fluorine substitution also increases lipophilicity, which can improve solubility in non-polar solvents.[6]

Theoretical Framework for Solubility: A Predictive Approach

While experimental determination is the gold standard, a theoretical framework helps in rational solvent selection and data interpretation. The principle of "like dissolves like" is qualitatively useful, but a more quantitative approach is offered by Hansen Solubility Parameters (HSP).[10]

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesion energy of a substance can be divided into three components:[11]

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that substances with similar HSP coordinates are likely to be miscible.[10] The distance (Ra) between two substances in Hansen space is calculated as:

Ra = [4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]½

A smaller Ra value suggests a higher likelihood of solubility. While the HSP for this compound is unknown, it can be estimated using group contribution methods, and this framework provides a powerful tool for selecting a diverse yet logical set of solvents for experimental screening.[12]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method .[2][13][14] This procedure ensures that the solution has reached a true equilibrium with the solid phase.

Detailed Protocol: Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a selected range of organic solvents.

Materials:

-

This compound (ensure purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[13]

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to allow the system to reach equilibrium.[3] It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[15]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[3] This step is critical to avoid artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration.

Analytical Method: HPLC-UV Quantification

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of the dissolved compound.

Method Development Outline:

-

Column Selection: A C18 reversed-phase column is a good starting point for aromatic acids.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to keep the analyte in a single ionic form) and an organic modifier (e.g., acetonitrile or methanol) is typical.[16]

-

Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance.

-

Calibration: Prepare a series of standard solutions of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve (absorbance vs. concentration).

-

Validation: The method should be validated for linearity, accuracy, and precision according to standard guidelines.[17][18]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Experimental workflow for the shake-flask solubility determination.

Data Presentation and Interpretation

Systematic presentation of the generated data is crucial for its utility.

Quantitative Solubility Data Table

The experimentally determined solubility should be recorded in a clear and organized manner.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | Polar Protic | 25 | Record Data | Calculate |

| e.g., Ethanol | Polar Protic | 25 | Record Data | Calculate |

| e.g., Acetone | Polar Aprotic | 25 | Record Data | Calculate |

| e.g., Acetonitrile | Polar Aprotic | 25 | Record Data | Calculate |

| e.g., Ethyl Acetate | Ester | 25 | Record Data | Calculate |

| e.g., Toluene | Aromatic | 25 | Record Data | Calculate |

| e.g., Heptane | Non-polar | 25 | Record Data | Calculate |

Interpreting the Results

The solubility data should be analyzed in the context of the solvent properties and the physicochemical nature of this compound.

-

Polar vs. Non-polar Solvents: High solubility in polar solvents like methanol and DMSO would be expected due to the polar amino and carboxylic acid groups. The trifluorination may also enhance solubility in moderately polar solvents.

-

Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, potentially leading to high solubility. Polar aprotic solvents (e.g., acetone, DMF) are good hydrogen bond acceptors and can solvate the acidic proton.

-

Correlation with HSP: The quantitative solubility data can be used to refine the estimated Hansen Solubility Parameters for the compound, creating a predictive model for its solubility in other solvents.[19]

Relationship between Molecular Structure and Solubility

The following diagram conceptualizes the key interactions driving solubility.

Caption: Key molecular interactions influencing solubility.

Conclusion

Determining the solubility profile of this compound is an indispensable step in its development for any advanced application. While pre-existing data is scarce, a systematic approach using the well-established shake-flask method coupled with HPLC-UV analysis can generate reliable and crucial data. This guide provides the theoretical foundation and a detailed, self-validating experimental protocol for researchers to successfully characterize the solubility of this compound, enabling informed decisions in process chemistry, formulation, and further research endeavors.

References

Click to expand

-

West. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from West Pharmaceutical Services website: [Link]

- Al-Hamidi, H., & Al-Haj, N. (2018). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 10(4), 1-6.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Smith, K. J., & Smith, D. A. (2011). PKa prediction from an ab initio bond length: Part 3 - Benzoic acids and anilines. Research Explorer The University of Manchester.

- Ferreira, S., et al. (2007). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar.

- Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Gadaleta, D., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC - NIH.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Zhang, L., et al. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids.

- Jover, J., et al. (2011). QSPR Prediction of pKa for Benzoic Acids in Different Solvents.

- Fardi, T. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery - University College London.

- Park, K. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres.

-

Jouyban, A. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

- Larsson, M. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

PubChem. (n.d.). 3-Amino-2-fluorobenzoic acid. Retrieved from [Link]

-

Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Retrieved from [Link]

- Baldrich Ferrer, C.-A., et al. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC.

- Chakraborty, S., & Desiraju, G. R. (2021). C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid.

- Gattefossé. (2020). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. YouTube.

- Al-Obaidi, H., & Al-Shammari, M. (2020). Importance of Fluorine in Benzazole Compounds. PMC - NIH.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

-

Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Retrieved from [Link]

- Thermo Fisher Scientific. (2022). HPLC Method Development Step by Step. YouTube.

- Heyen, S., et al. (2020). (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.

- Ferreira, M. J. L., et al. (2020).

- Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC - PubMed Central.

- Al-Qutayfeh, S., et al. (n.d.). Optimization of HPLC method for polycyclic aromatic hydrocarbons quantification in aqueous samples.

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. This compound | 133622-65-8 [sigmaaldrich.com]

- 5. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. kinampark.com [kinampark.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. youtube.com [youtube.com]

- 17. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimization of HPLC method for polycyclic aromatic hydrocarbons quantification in aqueous samples | إدارة النشر العلمي [journals.kku.edu.sa]

- 19. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

crystal structure analysis of 3-Amino-2,5,6-trifluorobenzoic acid

An In-depth Technical Guide to the Solid-State Characterization and Crystal Structure Analysis of 3-Amino-2,5,6-trifluorobenzoic acid

Abstract: this compound is a fluorinated aromatic carboxylic acid of interest to the pharmaceutical and materials science sectors. Its solid-state properties, dictated by its crystal structure, are paramount for its application, influencing factors such as solubility, stability, and bioavailability. This technical guide provides a comprehensive, first-principles approach to the complete crystal structure analysis of this compound. We delineate a robust, multi-technique workflow, beginning with material sourcing and purification, proceeding to the critical step of single crystal growth, and culminating in a definitive structure elucidation by Single-Crystal X-ray Diffraction (SC-XRD). The guide further details the use of complementary techniques, including Powder X-ray Diffraction (PXRD) and thermal analysis (DSC/TGA), to ensure the determined single-crystal structure is representative of the bulk material. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals engaged in the solid-state characterization of novel molecular entities.

Introduction: The Imperative of Solid-State Analysis

In modern drug development and materials science, the precise three-dimensional arrangement of atoms and molecules in a solid material is not an academic curiosity; it is a critical determinant of function. For an active pharmaceutical ingredient (API), properties like dissolution rate, stability, and manufacturability are governed by its solid form.[1][2] Different crystalline arrangements of the same molecule, known as polymorphs, can have drastically different physical properties.[1][3] Therefore, a thorough understanding and unambiguous determination of the crystal structure are fundamental to ensuring product safety, efficacy, and intellectual property protection.

This compound (C₇H₄F₃NO₂) presents a compelling case for such analysis. The presence of multiple functional groups—a carboxylic acid, an amine, and several fluorine atoms—creates a high potential for complex intermolecular interactions, particularly strong hydrogen bonding and possible halogen bonding. These interactions will direct the crystal packing and ultimately define the material's macroscopic properties. This guide outlines the definitive workflow for elucidating these interactions and characterizing the compound's solid state.

Synthesis and Material Procurement

The starting point for any crystallographic analysis is the acquisition of high-purity material. This compound is commercially available from various suppliers.[4][5][6]

Protocol 1: Material Purity Verification

-

Procurement: Obtain this compound (CAS No. 133622-65-8) from a reputable chemical supplier.

-

Initial Assessment: Note the physical properties such as appearance (e.g., white to off-white powder) and melting point. The literature melting point is reported as 175-180 °C.[4][5]

-